3-Methylpentane-2-sulfonamide
Overview
Description
“3-Methylpentane-2-sulfonamide” is a chemical compound that is likely to be a derivative of 3-Methylpentane, which is a branched alkane with the molecular formula C6H14 . The sulfonamide functional group (-SO2NH2) is a common feature in several groups of drugs, exhibiting a range of pharmacological activities .
Synthesis Analysis
The synthesis of sulfonamides generally involves the reaction of amines with sulfonyl chlorides . A specific method for synthesizing a novel sulfonamide compound from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to incorporate the structural features of 3-Methylpentane along with a sulfonamide functional group. The parent structure, 3-Methylpentane, is a branched alkane composed of a methyl group bonded to the third carbon atom in a pentane chain .
Scientific Research Applications
Enzyme-Linked Immunosorbent Assay (ELISA) Development for Antibiotic Detection
The generation of broad specificity antibodies for sulfonamide antibiotics has led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This advancement is significant for detecting sulfonamide antibiotics most frequently used in the veterinary field, ensuring compliance with regulatory standards. The research by Adrián et al. (2009) demonstrates the synthesis and application of haptens designed for selectivity against common aminobenzenesulfonylamino moieties, achieving notable sensitivity and accuracy in milk sample analysis without prior cleanup methods (Adrián et al., 2009).
Environmental Monitoring of Perfluorinated Compounds
Investigations into the occurrence and indoor air source strength of perfluorinated alkyl sulfonamides (PFASs), which are utilized in consumer products for surface protection, reveal new insights into their presence in the environment. Shoeib et al. (2005) conducted a comprehensive survey in Ottawa, Canada, identifying high indoor air concentrations of several PFASs, which are significantly higher than outdoor concentrations. This study underscores the importance of understanding PFASs' environmental impact and human exposure, highlighting indoor air as a crucial source to the outside environment (Shoeib et al., 2005).
Synthesis of Sulfur-Containing Wine Odorants
The synthesis of deuterated analogues of sulfur-containing wine odorants, such as [2H10]-4-Sulfanyl-4-methylpentan-2-one (d10-SMP), is pivotal for quantitative determination in white and red wines. Kotseridis et al. (2000) detail the methodology for achieving sulfidation through Michael addition, contributing to wine and food flavor analysis. This research provides a foundation for developing analytical methods to quantify key odorants, enhancing the understanding of flavor compounds in wines and foods (Kotseridis et al., 2000).
Analysis of Polyfluoroalkyl Compounds in Human Serum
The study of serum concentrations of polyfluoroalkyl compounds (PFCs) in the U.S. population by Calafat et al. (2007) is significant for public health. By measuring concentrations of various PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), this research establishes a baseline for the population's exposure to PFCs. The findings highlight widespread exposure to several PFCs, contributing to setting research priorities and understanding exposure sources and pathways (Calafat et al., 2007).
Mechanism of Action
Target of Action
3-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the necessary nucleotides for DNA replication, thereby inhibiting bacterial growth .
Pharmacokinetics
They are known to be involved in various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts DNA replication in bacteria, thereby inhibiting their growth .
Safety and Hazards
properties
IUPAC Name |
3-methylpentane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFKWZTMKJDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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